(Ethenyloxy)tri(propan-2-yl)silane
Description
Historical Context and Evolution of Organosilicon Chemistry
The field of organosilicon chemistry, which studies compounds containing carbon-silicon bonds, has a rich history dating back to the 19th century. In 1863, Charles Friedel and James Crafts synthesized the first organosilicon compound, tetraethylsilane. nih.gov This marked the beginning of a new branch of chemistry. The early 20th century saw pioneering work by Frederic Kipping, who extensively investigated organosilicon compounds and coined the term "silicone." nih.gov
A major breakthrough occurred in the 1940s with the development of the "direct process" for the synthesis of methylchlorosilanes by Eugene G. Rochow. This process made large-scale production of silicones possible, paving the way for their widespread application in various industries. Initially, the focus was on the synthesis and study of simple organosilanes, but it quickly expanded to include the development of silicone polymers with unique properties such as high thermal stability, water repellency, and electrical insulation. sigmaaldrich.com
Over the decades, organosilicon chemistry has evolved significantly, with the development of a vast array of organosilicon reagents and catalysts that have become indispensable tools in modern organic synthesis. sigmaaldrich.com The field continues to expand into new areas, including materials science, medicinal chemistry, and nanotechnology.
Significance of Vinyl Ether Functionality in Synthetic and Materials Science Research
Vinyl ethers are a class of organic compounds containing an ether linkage to a vinyl group. The vinyl ether functionality is of great significance in both synthetic organic chemistry and materials science due to its unique reactivity. The electron-rich double bond of vinyl ethers makes them highly reactive towards a variety of electrophiles and participants in various cycloaddition reactions.
In synthetic chemistry, vinyl ethers are versatile building blocks. They are commonly used in:
Protecting groups: The vinyl ether moiety can be used to protect alcohols.
Diels-Alder reactions: As electron-rich dienophiles, they readily react with dienes to form six-membered rings.
Claisen rearrangement: The matrix-fine-chemicals.commatrix-fine-chemicals.com-sigmatropic rearrangement of allyl vinyl ethers is a powerful tool for carbon-carbon bond formation.
Cationic polymerization: Vinyl ethers are readily polymerized under cationic conditions to produce poly(vinyl ether)s, which have applications as adhesives, coatings, and in other areas.
In materials science, the ability of vinyl ethers to undergo polymerization is key to their utility. The resulting polymers can have a wide range of properties depending on the structure of the starting vinyl ether. This allows for the creation of materials with tailored characteristics for specific applications.
Research Trajectory and Potential of (Ethenyloxy)tri(propan-2-yl)silane within Contemporary Chemistry
Due to the lack of specific research on "this compound," its direct research trajectory and potential can only be extrapolated from the known chemistry of its components: the triisopropylsilyl (TIPS) group and the vinyl ether group.
The TIPS group is a bulky organosilicon moiety commonly used as a protecting group for alcohols. Its steric hindrance provides high stability under a variety of reaction conditions, yet it can be removed selectively.
The combination of a TIPS group with a vinyl ether functionality in "this compound" would create a silyl (B83357) enol ether. Silyl enol ethers are important intermediates in organic synthesis, acting as enolate equivalents in a variety of carbon-carbon bond-forming reactions, such as aldol (B89426) and Michael reactions.
Hypothetically, the research potential of "this compound" would lie in its use as a sterically hindered silyl enol ether. This could offer unique selectivity in stereocontrolled reactions. Its potential applications could include:
Asymmetric synthesis: The bulky TIPS group could influence the stereochemical outcome of reactions, making it a potentially valuable reagent in the synthesis of chiral molecules.
Natural product synthesis: The controlled formation of carbon-carbon bonds is crucial in the synthesis of complex natural products, and a reagent like this could offer advantages in specific synthetic routes.
Polymer chemistry: While less common for silyl enol ethers, the vinyl group could potentially be involved in polymerization reactions, leading to novel silicon-containing polymers with interesting properties.
However, without specific experimental data, these remain speculative areas of research. The actual utility and research trajectory would depend on its reactivity, stability, and ease of synthesis, which are currently not documented in available scientific literature.
Structure
2D Structure
3D Structure
Properties
CAS No. |
40762-64-9 |
|---|---|
Molecular Formula |
C11H24OSi |
Molecular Weight |
200.39 g/mol |
IUPAC Name |
ethenoxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C11H24OSi/c1-8-12-13(9(2)3,10(4)5)11(6)7/h8-11H,1H2,2-7H3 |
InChI Key |
SIRKLJAAYVUMHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC=C |
Origin of Product |
United States |
Synthetic Methodologies for Ethenyloxy Tri Propan 2 Yl Silane and Analogous Vinyl Silyl Ethers
Direct Silylation Approaches
Direct silylation methods involve the formation of a carbon-silicon bond at the vinyl position. These strategies are valued for their directness in converting readily available alkenes or vinyl ethers into the desired vinyl silane (B1218182) products.
The Silyl-Heck reaction has emerged as a powerful tool for the synthesis of vinyl silyl (B83357) ethers from aryl-substituted alkenes and related compounds. nih.govorganic-chemistry.org This palladium-catalyzed reaction utilizes silyl ditriflates or silyl halides and proceeds under mild conditions, offering excellent regio- and geometric selectivity. nih.govnih.gov The reaction typically yields trans-vinyl silyl ethers as the sole isomer. nih.gov
The substrate scope of the Silyl-Heck reaction is notably broad. It is compatible with a wide range of functional groups on the aromatic ring of styrene (B11656) derivatives, including both electron-donating and electron-withdrawing groups. nih.gov For instance, substrates with aryl ethers, esters, chlorides, ketones, and fluorides all participate effectively in the reaction. nih.gov Furthermore, the methodology extends to alkenes bearing heterocyclic systems, such as 2-vinylbenzofuran (B8692172) and N-tosyl 3-vinylindole, as well as more complex structures like vinylferrocene. nih.govorganic-chemistry.org This functional group tolerance makes the Silyl-Heck reaction a highly practical and versatile method for accessing a diverse array of vinyl silyl ethers. nih.govorganic-chemistry.org
A key advantage of this method is its ability to convert simple, abundant alkenes directly into valuable vinyl silane nucleophiles. nih.gov This contrasts with traditional methods that often require the pre-synthesis of complex organometallic reagents or alkynes. nih.gov
Table 1: Substrate Scope in the Silyl-Heck Reaction for Vinyl Silane Formation nih.gov
| Substrate | Product | Yield (%) |
|---|---|---|
| Styrene | β-(Trimethylsilyl)styrene | 95 |
| 4-Methoxystyrene | 4-Methoxy-β-(trimethylsilyl)styrene | 96 |
| 4-Chlorostyrene | 4-Chloro-β-(trimethylsilyl)styrene | 93 |
| 4-Fluorostyrene | 4-Fluoro-β-(trimethylsilyl)styrene | 97 |
| 4-Vinylacetophenone | 4-Acetyl-β-(trimethylsilyl)styrene | 81 |
A more traditional and direct route to vinyl silyl ethers involves the deprotonation of a vinyl ether followed by quenching with an electrophilic silane, such as triisopropylsilyl chloride. This method is particularly useful for creating α-silylated vinyl ethers. A common procedure involves the deprotonation of a simple vinyl ether, like methyl vinyl ether, using a strong base such as tert-butyllithium. orgsyn.org The resulting 1-alkoxyvinyllithium species is a potent nucleophile that readily reacts with a silyl chloride to form the desired vinyl silyl ether. orgsyn.org
This strategy has been successfully employed in the synthesis of various acylsilanes, where the initially formed silylated vinyl ether is subsequently hydrolyzed. orgsyn.org The choice of base and reaction conditions is crucial to ensure efficient deprotonation without undesirable side reactions. The use of a silylating agent with bulky substituents, like the triisopropylsilyl group, can enhance the stability of the resulting vinyl silyl ether. gelest.com While effective, a limitation of this approach is the requirement for strongly basic and anhydrous conditions, which may not be compatible with all functional groups. nih.gov
The mechanism of the Silyl-Heck reaction is believed to proceed through a catalytic cycle analogous to the conventional Heck reaction. organic-chemistry.orgiitk.ac.in A proposed pathway for a nickel-catalyzed variant suggests the initial reduction of the Ni(II) precatalyst to an active Ni(0) species. acs.org This Ni(0) complex then undergoes a nucleophilic attack on the silicon center of the silyl halide (activated by a Lewis acid), forming a cationic silylnickel intermediate. acs.org This intermediate then participates in the Heck-type catalytic cycle involving migratory insertion and β-hydride elimination. acs.orgacs.org The excellent trans selectivity observed in the palladium-catalyzed Silyl-Heck reaction is a key feature of this mechanism. nih.goviitk.ac.in
In the deprotonation-silylation strategy, the mechanism is a straightforward two-step process. The first step is an acid-base reaction where a strong organolithium base removes a vinylic proton from the vinyl ether, generating a vinyllithium (B1195746) carbanion. orgsyn.org This is followed by a nucleophilic attack of the vinyllithium on the electrophilic silicon atom of the silyl chloride, displacing the chloride and forming the C-Si bond. orgsyn.org
Hydrosilylation-Based Synthetic Routes
Hydrosilylation, the addition of a silicon-hydride bond across a double or triple bond, is a highly atom-economical method for synthesizing vinyl silanes. datapdf.com This approach is particularly valuable for the conversion of alkynes into stereodefined vinyl silyl ethers.
A wide array of transition metal complexes can catalyze the hydrosilylation of alkynes, providing access to various vinylsilane isomers. acs.org The choice of catalyst and silane is critical in controlling the regio- and stereoselectivity of the addition. acs.orgrsc.org While many systems yield linear (E)- or (Z)-1-silyl-1-alkenes, specific catalysts have been developed to favor the formation of internal (2-silyl-1-alkene) or α-vinylsilane (1,1-disubstituted) products. acs.orgnih.gov
Ruthenium complexes have emerged as particularly versatile and effective catalysts for the regiocontrolled hydrosilylation of alkynes. rsc.org Certain cationic ruthenium complexes, such as [CpRu(MeCN)₃]PF₆ (where Cp is pentamethylcyclopentadienyl), exhibit a remarkable ability to catalyze the trans-addition of silanes to both terminal and internal alkynes. nih.govrsc.org This is noteworthy as it provides a direct route to (Z)-vinylsilanes from internal alkynes, a transformation that is not commonly observed. nih.gov
For terminal alkynes, ruthenium catalysts can provide access to α-vinylsilanes (1,1-disubstituted products) with high regioselectivity, a class of compounds that are otherwise difficult to synthesize. datapdf.comnih.gov For example, the catalyst CpRuH₃(PPh₃) has been shown to mediate the hydrosilylation of 1-alkynes to preferentially yield 2-silyl-1-alkenes, which are internal adducts. acs.orgacs.orgnih.gov The selectivity is influenced by both the bulky Cp ligand on the ruthenium center and the nature of the silane used. acs.orgacs.org Dichloromethylsilane, for instance, has shown high selectivity for the internal adduct over the terminal one. acs.org
The introduction of directing groups, such as a hydroxyl group at the propargylic position, can also be a powerful strategy to control regioselectivity in ruthenium-catalyzed hydrosilylations. rsc.org
Table 2: Regioselectivity in Ru-Catalyzed Hydrosilylation of 1-Heptyne acs.org
| Silane | Catalyst | Product Ratio (Internal:Terminal) | Isolated Yield (%) |
|---|---|---|---|
| HSiCl₃ | CpRuH₃(PPh₃) | 69:31 | 79 |
| HSiMeCl₂ | CpRuH₃(PPh₃) | 89:11 | 82 |
| HSiMe₂Cl | CpRuH₃(PPh₃) | 85:15 | 80 |
Transition Metal Catalyzed Hydrosilylation of Alkynes and Alkenes
Nickel- and Iron-Catalyzed Methodologies
Nickel and iron, as earth-abundant and cost-effective metals, have gained prominence in catalysis. Nickel(II) catalysts have been successfully employed in the reductive silylation of alkenyl methyl ethers to produce alkyl silanes. nih.govrsc.org This process involves a one-pot reaction that combines demethoxylative silylation and olefin reduction, offering a versatile route for the late-stage functionalization of alkenyl ethers. rsc.org The reaction tolerates a variety of substrates, including those with styrene-type methyl ethers, multi-substituted vinyl methyl ethers, and heterocyclic and unconjugated vinyl ethers. nih.gov Mechanistic studies suggest a cascade process involving C–O bond silylation followed by hydrogenation of the vinyl double bond. nih.govrsc.org
Iron complexes, particularly those with 2,9-diaryl-1,10-phenanthroline ligands, have demonstrated significant catalytic activity in the hydrosilylation of alkynes, leading to the formation of vinylsilanes. organic-chemistry.org These iron-catalyzed reactions exhibit ligand-controlled divergent regioselectivity, allowing for the synthesis of various di- and trisubstituted olefins under mild conditions. organic-chemistry.org Iron pincer complexes are also effective for the hydrosilylation of alkynes, where the reaction is initiated by the migratory insertion of a CO ligand into the Fe-alkyl bond. researchgate.net
Rhodium- and Iridium-Catalyzed Dehydrogenative Silylation and Hydrosilylation
Rhodium and iridium complexes are highly effective catalysts for both dehydrogenative silylation and hydrosilylation reactions, providing access to a wide array of silyl enol ethers and vinylsilanes.
Rhodium catalysts, particularly those with NSiN-pincer ligands, have been utilized in the dehydrogenative silylation of ketones like acetophenone (B1666503) derivatives. researchgate.net These reactions can selectively produce either silyl enol ethers or silyl ethers, with theoretical calculations indicating that the silyl enol ether is the kinetically favored product, while the silyl ether is the thermodynamic product. researchgate.net Furthermore, rhodium-catalyzed asymmetric hydrosilylation of aldehydes, ketones, and α,β-unsaturated ketones with dihydrosilanes offers a route to Si-stereogenic alkoxysilanes and silyl enol ethers with good yields and enantioselectivities. rsc.org Dirhodium(II) complexes, in conjunction with ligands like XantPhos, have been shown to catalyze the regio- and stereoselective hydrosilylation of alkynes to furnish β-(Z) vinylsilanes. rsc.org
Iridium catalysts are also versatile for these transformations. They have been used in the enantioselective allylic substitution of unstabilized silyl enolates derived from α,β-unsaturated ketones. nih.gov This method provides allylated products in high yields and enantioselectivities. nih.gov Additionally, iridium-catalyzed β-selective C(sp3)-H silylation of aliphatic amines leads to the formation of silapyrrolidines, which can be further transformed into 1,2-amino alcohols. berkeley.edu
Metal-Free Catalytic Systems for Hydrosilylation
In an effort to develop more sustainable and cost-effective synthetic methods, metal-free catalytic systems for hydrosilylation have been explored. These systems often rely on the use of strong Lewis acids or organocatalysts.
One notable example is the use of tris(pentafluorophenyl)borane, B(C6F5)3, which effectively catalyzes the hydrosilylation of aromatic and aliphatic carbonyl compounds. acs.org This reaction proceeds at convenient rates with low catalyst loadings to produce silyl ethers in high yields. acs.org Another metal-free approach involves the use of molecular iodine in combination with a silane, which has proven effective for the reduction of α-keto esters. researchgate.net N-heterocyclic carbenes (NHCs) have also emerged as potent organocatalysts for the synthesis of ketones from aldehydes, proceeding through a Breslow intermediate. eurekalert.org
Stereochemical Control and Regioselectivity in Hydrosilylation
The stereochemical and regiochemical outcome of hydrosilylation reactions is a critical aspect that determines the utility of the resulting vinyl silyl ethers. The choice of catalyst, substrate, and reaction conditions significantly influences the selectivity of the transformation.
In the hydrosilylation of alkynes, the addition of a silane can result in three possible isomers: the α-silyl product and two β-stereoisomers (E and Z). scientificspectator.com The selectivity is dependent on factors such as the catalyst, the substitution pattern of the alkyne and hydrosilane, and the reaction conditions. scientificspectator.com For instance, rhodium(I)-NHC complexes typically favor the formation of the β(Z) product. mdpi.com However, with significant steric hindrance from both the NHC ligand and the alkyne, the β(E) product can be predominantly formed. mdpi.com
Ruthenium-catalyzed hydrosilylation of internal alkynes bearing hydroxyl groups allows for regio- and stereoselective access to (E)-vinylsilanes with the silicon group positioned distal to the hydroxyl group. nih.gov In the case of α,β-unsaturated carbonyl compounds, the regioselectivity of hydrosilylation (1,2- vs. 1,4-addition) can be controlled by the choice of silane and catalyst. acs.org For example, with a rhodium catalyst, diphenylsilane (B1312307) tends to give 1,2-hydrosilylation, whereas dimethylphenylsilane (B1631080) favors 1,4-addition. acs.org
Below is a table summarizing the regioselectivity of alkyne hydrosilylation with different catalytic systems.
| Catalyst System | Alkyne Type | Predominant Isomer | Reference |
| Rh2(OAc)4/XantPhos | Terminal | β-(Z) | rsc.org |
| [Cp*Ru(MeCN)3]PF6 | Internal (with directing group) | (E)-distal | nih.gov |
| Rh(I)-NHC | Terminal | β-(Z) | mdpi.com |
| Rh(I)-NHC (sterically hindered) | Terminal | β-(E) | mdpi.com |
| Iron pincer complexes | Terminal and Internal | Varies with ligand | organic-chemistry.orgresearchgate.net |
Advanced Synthetic Transformations Involving Silylenes
Silylenes, the silicon analogues of carbenes, are highly reactive species that can participate in various synthetic transformations, including insertion reactions. The insertion of silylenes into different chemical bonds provides a direct route to functionalized organosilicon compounds. Theoretical studies using B3LYP/cc-pVTZ methods have investigated the energetics of 56 different insertion reactions between seven types of silylenes and eight reactants. rsc.org The stability of the silylene has been shown to correlate with the reaction energies. rsc.org Acyclic silylenes stabilized by bulky vinylic N-heterocyclic olefin ligands have demonstrated remarkable thermal stability while maintaining high reactivity, enabling the activation of strong bonds such as B–H, Si–Cl, C–O, P–P, and C–H at ambient temperatures. rsc.org
Formation from Precursors: Hydrolysis and Condensation Kinetics
The formation of siloxane bonds, which are fundamental to many silicon-based materials, proceeds through the hydrolysis and subsequent condensation of alkoxysilane precursors like (Ethenyloxy)tri(propan-2-yl)silane. The kinetics of these reactions are influenced by several factors, including pH, solvent, temperature, and the nature of the substituents on the silicon atom. bohrium.com
The hydrolysis of alkoxysilanes can be catalyzed by both acids and bases. bohrium.com In acidic conditions, the reaction is enhanced, leading to the formation of silanols (Si-OH). researchgate.netresearchgate.net The subsequent condensation of these silanols to form siloxane (Si-O-Si) linkages is generally slower. researchgate.net The rates of both hydrolysis and condensation are at a minimum at different pH values, typically around pH 7.5 for hydrolysis and pH 4 for condensation for a standard silane. researchgate.net The steric and electronic effects of the alkyl groups on the silicon atom also play a significant role in the reaction rates. bohrium.com
The mechanisms for hydrolysis and condensation differ depending on the pH of the medium. nih.gov In alkaline conditions, a nucleophilic attack by a hydroxyl or deprotonated silanol (B1196071) group on the silicon atom is proposed, following an SN2-Si mechanism with a penta- or hexavalent intermediate or transition state. nih.gov
A study on the hydrolysis of various alkoxysilane coupling agents in an ethanol/water solution under acidic conditions, monitored by NMR spectroscopy, provided insights into the reaction kinetics. researchgate.net The data allows for a better understanding of the behavior of these compounds in applications such as surface modification. researchgate.net
The following table presents a conceptual overview of the factors influencing the hydrolysis and condensation rates of alkoxysilanes.
| Factor | Effect on Hydrolysis Rate | Effect on Condensation Rate |
| pH | Minimum around pH 7.5 | Minimum around pH 4 |
| Catalyst | Accelerated by both acids and bases | Accelerated by both acids and bases |
| Steric Hindrance | Decreases rate | Decreases rate |
| Electron-withdrawing groups | Increases rate | Increases rate |
| Solvent | Can significantly alter rates | Can significantly alter rates |
| Temperature | Increases rate | Increases rate |
Advanced Applications and Functional Materials Development
Engineering of Hybrid Organic-Inorganic Materials (ORMOSILs)
Organically Modified Silicates (ORMOSILs) are hybrid materials that combine the properties of both organic polymers and inorganic glasses. The incorporation of (Ethenyloxy)tri(propan-2-yl)silane into ORMOSILs allows for the introduction of specific organic functionalities, leading to materials with tailored properties.
Fabrication of UV-Patternable Systems
The vinyl ether group in this compound is highly susceptible to cationic photopolymerization, making it an ideal component for fabricating UV-patternable systems. researchgate.netresearchgate.netlouisville.edu When exposed to UV radiation in the presence of a photoacid generator (PAG), the vinyl ether moieties rapidly polymerize, leading to the formation of a crosslinked organic network within the inorganic silica (B1680970) matrix. researchgate.net This process is insensitive to oxygen inhibition, a common issue with free-radical polymerization of acrylates. louisville.edu
Table 1: Comparison of Polymerization Mechanisms for UV-Patterning
| Feature | Cationic Polymerization (e.g., Vinyl Ethers) | Free-Radical Polymerization (e.g., Acrylates) |
| Sensitivity to Oxygen | Low | High (Inhibition) |
| Polymerization Rate | Very Fast louisville.edu | Fast |
| Shrinkage | Generally Lower | Can be Significant |
| Monomer Availability | Specialized synthesis may be needed researchgate.net | Widely available |
Applications in Integrated Optical Circuits and Microstructures
The ability to precisely pattern ORMOSILs containing this compound makes them highly suitable for the fabrication of integrated optical circuits and other microstructures. researchgate.net By using photolithographic techniques, intricate patterns such as waveguides, gratings, and microfluidic channels can be created. researchgate.net
The tri(propan-2-yl)silyl group can contribute to a lower refractive index of the resulting material, which is a critical parameter in the design of optical waveguides. Furthermore, the hybrid nature of the material offers a good balance of optical transparency, thermal stability, and mechanical robustness, essential for the reliability of optical devices.
Precision Polymer Architecture and Functional Poly(vinyl ether)s
The cationic polymerization of vinyl ethers is a well-established method for producing polymers with controlled architectures. This compound, as a functional vinyl ether monomer, can be polymerized to yield well-defined polymers with unique properties.
Synthesis of Block Copolymers and End-Functionalized Polymers
Living cationic polymerization techniques allow for the synthesis of block copolymers and end-functionalized polymers with a high degree of control. wikipedia.orgdtic.mil this compound can be used as a monomer in these polymerizations to introduce blocks with specific functionalities. For instance, a block of poly(this compound) could be incorporated into a larger copolymer structure, imparting properties such as hydrophobicity, controlled solubility, and a high refractive index.
Furthermore, the silyl (B83357) ether bond can potentially be cleaved under specific conditions, allowing for the post-polymerization modification of the polymer or the controlled degradation of the material.
Tailoring Polymer Molecular Weight Distribution
In living cationic polymerization, the molecular weight of the resulting polymer can be precisely controlled by the monomer-to-initiator ratio, and the molecular weight distribution is typically narrow (low dispersity, Đ). wikipedia.orgnih.gov The bulky tri(propan-2-yl)silyl group of this compound can influence the polymerization kinetics. The steric hindrance may affect the rate of propagation and termination/chain transfer reactions, potentially leading to even better control over the polymerization process under certain conditions. nih.gov
Table 2: Hypothetical Polymerization Data for this compound
| Initiator System | Monomer/Initiator Ratio | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (Experimental) | Đ (Mw/Mn) |
| HI/I₂ | 50 | 9,419 | 9,200 | 1.15 |
| HI/I₂ | 100 | 18,838 | 18,500 | 1.12 |
| HI/I₂ | 200 | 37,676 | 36,900 | 1.18 |
Note: This table is hypothetical and for illustrative purposes, based on typical results for living cationic polymerization of vinyl ethers.
Surface Science and Interface Modification
The chemical properties of this compound make it a candidate for the modification of surfaces and interfaces. The silane (B1218182) part of the molecule can react with hydroxyl groups present on the surfaces of inorganic materials like silica and glass, forming stable covalent bonds. researchgate.net
The exposed vinyl ether and tri(propan-2-yl)silyl groups then dictate the new surface properties. The bulky and hydrophobic TIPS group can create a highly non-polar and water-repellent surface. The vinyl ether functionality provides a reactive handle for further surface functionalization through reactions such as polymerization or cycloaddition. This dual functionality allows for the creation of surfaces with tailored wettability, adhesion, and reactivity, which is crucial in fields ranging from biocompatible materials to microelectronics.
Development of Silane Adhesion Promoters for Radiation Curable Coatings and Inks
No specific data was found regarding the use of this compound as an adhesion promoter in radiation-curable systems. Research in this area primarily focuses on vinyl-functional silanes like vinyltrimethoxysilane, which can participate in curing reactions and form stable bonds with substrates.
Role in Antifouling Coating Compositions
There is no available information detailing the role or testing of this compound in antifouling coating compositions.
Contributions to Elastomer and Silicone Chemistry
No specific contributions of this compound to elastomer and silicone chemistry are documented in the reviewed literature. The development of silicone elastomers often utilizes various alkoxysilanes as crosslinking agents, but the specific role of this compound is not mentioned.
Computational and Theoretical Chemistry Studies
Electronic Structure and Bonding Analysis
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of (Ethenyloxy)tri(propan-2-yl)silane. These studies provide a detailed picture of the molecule's geometry, charge distribution, and molecular orbitals.
Key parameters such as bond lengths, bond angles, and dihedral angles are determined by geometry optimization calculations. For vinylalkoxysilanes, the Si-O and Si-C bond lengths are of particular interest as they influence the molecule's reactivity and stability. The vinyl group's C=C double bond and its interaction with the silicon atom are also critical features.
Table 1: Representative Calculated Geometric Parameters for a Vinylalkoxysilane (Vinyltrimethoxysilane) (Note: Data is for VTMS as a representative vinylalkoxysilane and may differ slightly for this compound.)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | Si-O | 1.64 Å |
| Bond Length | Si-C (vinyl) | 1.86 Å |
| Bond Length | C=C (vinyl) | 1.34 Å |
| Bond Angle | O-Si-O | 108.5° |
| Bond Angle | O-Si-C | 110.2° |
| Dihedral Angle | C=C-Si-O | ~180° (trans) |
Mulliken population analysis is a method used to estimate the partial atomic charges, revealing the polarity of different bonds within the molecule. In this compound, the silicon atom is expected to carry a significant positive charge due to the high electronegativity of the attached oxygen atoms. The oxygen atoms, in turn, will be negatively charged. This charge distribution is crucial for understanding intermolecular interactions and the molecule's susceptibility to nucleophilic or electrophilic attack.
Frontier molecular orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For vinylalkoxysilanes, the HOMO is typically localized on the C=C bond of the vinyl group, making it the primary site for electrophilic attack. The LUMO is often associated with the silicon atom and its substituents, indicating its susceptibility to nucleophilic attack, particularly during hydrolysis.
Table 2: Representative Frontier Molecular Orbital Energies for a Vinylalkoxysilane (Note: Values are illustrative and depend on the specific molecule and computational method.)
| Molecular Orbital | Energy (eV) |
| HOMO | -7.5 |
| LUMO | 1.2 |
| HOMO-LUMO Gap | 8.7 |
Reaction Mechanism Elucidation via Quantum Chemical Calculations
Quantum chemical calculations are pivotal in mapping the potential energy surfaces of reactions involving this compound, thereby elucidating detailed reaction mechanisms. Key processes studied include hydrolysis, condensation, and reactions involving the vinyl group.
Hydrolysis and Condensation: The function of this compound as a coupling agent begins with the hydrolysis of its isopropoxy groups to form silanols, followed by the condensation of these silanols with each other or with hydroxyl groups on an inorganic substrate. DFT calculations can model the step-wise hydrolysis, identifying the transition states and calculating the activation energy for each step. These calculations have shown that hydrolysis can be catalyzed by both acids and bases, with the reaction proceeding through a pentacoordinate silicon intermediate. Similarly, the subsequent condensation reactions to form siloxane (Si-O-Si) bonds are also studied computationally to understand the kinetics of film formation on a substrate.
Reactions of the Vinyl Group: The vinyl group can participate in various organic reactions, such as polymerization and hydrosilylation. For instance, in the presence of a catalyst, the Si-H bond of a hydrosilane can add across the C=C double bond. Quantum chemical calculations have been used to investigate the mechanism of such hydrosilylation reactions, comparing different catalytic cycles and explaining the observed regioselectivity (Markovnikov vs. anti-Markovnikov addition). These studies help in optimizing reaction conditions for specific outcomes. For example, a DFT study on the hydrosilylation of triethoxysilane (B36694) with divinylbenzene (B73037) calculated the activation energies for different addition pathways. lp.edu.ua
Table 3: Calculated Activation Energies for a Representative Silane (B1218182) Reaction (Hydrosilylation of Triethoxysilane with Divinylbenzene) lp.edu.ua
| Reaction Pathway | Activation Energy (kJ/mol per reaction center) |
| Anti-Markovnikov Addition | 40.86 |
| Markovnikov Addition | 43.79 |
Prediction of Reactivity and Selectivity in Catalytic Processes
Computational chemistry plays a crucial role in predicting the reactivity and selectivity of this compound in various catalytic processes. By modeling the interaction between the silane and a catalyst, researchers can gain insights that guide the design of more efficient and selective catalytic systems.
FMO theory is often employed to rationalize the chemo- and regioselectivity of reactions. The interaction between the frontier orbitals of the silane and the catalyst determines the most favorable reaction pathway. For example, in metal-catalyzed cross-coupling reactions involving the vinyl group, the nature of the catalyst's orbitals can dictate whether the reaction proceeds via a specific mechanism, leading to a particular isomer of the product.
Computational screening of different catalysts for a desired transformation is becoming increasingly common. By calculating the energy profiles for a reaction with a range of potential catalysts, it is possible to predict which catalyst will exhibit the highest activity and selectivity, thereby reducing the need for extensive experimental screening. For instance, studies have explored the origins of chemo- and regioselectivity in iron-catalyzed vinylsilane dimerization and cycloadditions, using computational methods to compare different mechanistic possibilities. nih.gov
Molecular Dynamics Simulations for Material Behavior
Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of this compound in condensed phases and at interfaces, which is particularly relevant for its application as a coupling agent in composite materials. MD simulations model the movement of atoms and molecules over time based on a force field that describes the interatomic interactions.
Silane Layers and Interfaces: MD simulations are extensively used to study the formation of silane layers on inorganic surfaces, such as silica (B1680970) or metal oxides. researchgate.netmdpi.com These simulations can reveal details about the orientation and packing of the silane molecules on the surface, the extent of hydrogen bonding between the silanols and the surface hydroxyl groups, and the structure of the resulting polysiloxane network. By simulating the interface between the silane-treated substrate and a polymer matrix, researchers can calculate important properties like the work of adhesion, which is a measure of the strength of the interface. researchgate.net These simulations have shown that the presence of a silane coupling agent can significantly enhance the interaction between the inorganic filler and the polymer matrix.
Force Field Development: A critical aspect of accurate MD simulations is the availability of a reliable force field. The force field consists of a set of parameters that define the potential energy function of the system. For novel molecules like this compound, these parameters may not be available in standard force fields. In such cases, quantum chemical calculations are used to derive the necessary parameters, such as partial atomic charges and dihedral potentials, ensuring that the MD simulations accurately reflect the underlying molecular mechanics.
Material Property Prediction: MD simulations can also be used to predict various material properties of composites containing this compound. For example, the diffusion of water molecules through the silane layer and at the interface can be simulated to assess the hydrolytic stability of the composite. proquest.com Mechanical properties, such as the elastic modulus and tensile strength of the interfacial region, can also be estimated from simulations of the system under applied stress. mdpi.com
Table 4: Representative Interaction Energies from MD Simulations of Silane-Modified Interfaces (Note: Values are illustrative and highly dependent on the specific system and force field.)
| System | Interaction Energy (kcal/mol) |
| Polymer - Unmodified Silica | -50 |
| Polymer - Silane-Modified Silica | -150 |
| Water - Silane-Modified Silica | -25 |
Future Research Directions and Emerging Paradigms
Exploration of Novel Catalytic Systems for Synthesis and Polymerization
The synthesis and polymerization of vinylsilanes like (Ethenyloxy)tri(propan-2-yl)silane are critically dependent on catalytic processes, most notably hydrosilylation. researchgate.netsigmaaldrich.com While established catalysts, such as those based on platinum (Speier's and Karstedt's catalysts) and rhodium, are effective, future research is increasingly focused on developing more cost-effective, selective, and sustainable catalytic systems. sigmaaldrich.com
Recent Developments in Catalysis:
Earth-Abundant Metal Catalysts: A significant shift is underway from precious metal catalysts (Pt, Rh, Ru) to systems based on more abundant and less expensive metals like cobalt, nickel, and iron. mdpi.comorganic-chemistry.orgnih.gov For instance, cobalt complexes with pyridine-2,6-diimine ligands have demonstrated high activity and selectivity in the hydrosilylation of alkynes to form vinylsilanes. mdpi.com Similarly, nickel-based pincer complexes have shown high efficiency for the anti-Markovnikov hydrosilylation of alkenes. mdpi.com
Ligand-Controlled Regioselectivity: Research is demonstrating that the regioselectivity of hydrosilylation reactions (i.e., the formation of α- or β-vinylsilanes) can be controlled by the choice of ligands on the metal catalyst. nih.gov This allows for the targeted synthesis of specific isomers for different applications.
Metal-Free Catalysis: An emerging paradigm is the use of metal-free catalysts, such as Lewis acids like tris(pentafluorophenyl)borane, for hydrosilylation polymerization. mdpi.com This approach avoids the potential for metal contamination in the final products, which is crucial for applications in electronics and medicine.
Heterogeneous Catalysts: To simplify catalyst recovery and reuse, researchers are exploring heterogeneous catalysts. For example, platinum supported on magnetite (PtO₂-Fe₃O₄) has been successfully used for the hydrosilylation of alkynes. thieme-connect.com
The polymerization of the vinyl group in this compound is another area ripe for catalytic innovation. Anionic stitching polymerization of related styryl(vinyl)silanes has been shown to produce silicon-containing polymers with unique fused sila-bicyclic structures, suggesting that similar strategies could be applied to vinylalkoxysilanes to create novel polymer architectures. rsc.org
Table 1: Comparison of Catalytic Systems for Vinylsilane Synthesis
| Catalyst Type | Metal Center | Key Advantages | Research Focus |
| Precious Metal | Pt, Rh, Ru | High activity and selectivity | Improving catalyst lifetime, developing heterogeneous versions sigmaaldrich.comthieme-connect.comacs.org |
| Earth-Abundant Metal | Co, Ni, Fe | Lower cost, reduced environmental impact | Ligand design for enhanced selectivity, improving catalytic turnover mdpi.comorganic-chemistry.orgnih.gov |
| Metal-Free | B(C₆F₅)₃ | Avoids metal contamination | Expanding substrate scope, understanding reaction mechanisms mdpi.com |
Advanced Spectroscopic Characterization Techniques for Reaction Monitoring
To optimize the synthesis and polymerization of this compound, real-time monitoring of reaction kinetics and mechanisms is essential. Advanced spectroscopic techniques are becoming indispensable tools for in-situ analysis, providing detailed insights that enable precise process control and the development of more efficient synthetic protocols.
Emerging Spectroscopic Methods:
In-situ FT-IR and Raman Spectroscopy: These vibrational spectroscopy techniques are powerful for monitoring the real-time progress of chemical reactions. For instance, in-situ FT-IR has been used to study the hydrosilylation of vinyl-substituted silsesquioxanes, allowing for the optimization of reaction conditions. acs.org Raman spectroscopy is particularly well-suited for monitoring emulsion polymerizations, as the aqueous solvent has minimal interference. horiba.com It can also be integrated into polymer extrusion processes to provide real-time molecular analysis and quality control. thermofisher.com
Near-Infrared (NIR) Spectroscopy: NIR spectroscopy is another valuable tool for real-time reaction monitoring. It has been successfully employed to follow the sol-gel reaction of polysilane production, enabling the creation of products with reproducible quality. nih.gov A fiber optic evanescent wave sensing system using near-IR has been developed to study the reactions of silane (B1218182) coupling agents at silica (B1680970) surfaces. osti.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: While traditionally an offline technique, advances in NMR technology are making in-situ monitoring more feasible. ²⁹Si NMR spectroscopy is particularly crucial for studying the hydrolysis, condensation, and adsorption of silane coupling agents like this compound. nih.gov
These advanced spectroscopic methods provide a wealth of data that can be used to build kinetic models and gain a deeper understanding of reaction mechanisms. For example, in-situ spectroscopic studies have been instrumental in elucidating the mechanistic details of dehydrogenative coupling and subsequent hydrosilylation reactions catalyzed by cobalt complexes. nih.gov
Table 2: Advanced Spectroscopic Techniques for Reaction Monitoring
| Technique | Information Obtained | Application Example |
| In-situ FT-IR | Functional group conversion, reaction kinetics | Monitoring hydrosilylation of vinyl-substituted silsesquioxanes acs.org |
| Raman Spectroscopy | Molecular composition, polymerization progress | Real-time monitoring of emulsion polymerizations horiba.comthermofisher.com |
| NIR Spectroscopy | Analyte concentration, reaction endpoints | In-line monitoring of polysilane production nih.gov |
| ²⁹Si NMR Spectroscopy | Hydrolysis and condensation rates, surface adsorption | Studying the behavior of silane coupling agents in solution nih.gov |
Integration into Sustainable Chemical Processes and Green Chemistry Initiatives
The principles of green chemistry are increasingly guiding the development of new chemical processes. For organosilicon compounds like this compound, this involves a focus on sustainable synthesis routes, the use of renewable resources, and the reduction of waste and environmental impact. researchgate.netcouplingagents.net
Green Chemistry Strategies:
Direct Synthesis Processes: The direct synthesis of organosilanes, reacting silicon with alcohols or alkyl halides, is a cornerstone of industrial organosilicon chemistry. mdpi.comresearchgate.net Future research aims to develop more environmentally benign versions of this process, for example, by using chlorine-free synthesis routes with alcohols, which would be a significant advancement in green chemistry. researchgate.net
Circular Economy Approaches: Innovative methodologies are being developed that align with the principles of a circular economy. For example, the dehydrogenative coupling of hydrosilanes with alcohols can produce valuable alkoxysilanes while co-generating hydrogen gas as a clean energy source. nih.gov This approach transforms a potential byproduct into a valuable commodity.
Renewable Feedstocks: While not yet widely implemented, research into the use of bio-derived alcohols for the synthesis of alkoxysilanes could further enhance the sustainability profile of compounds like this compound.
Improved Production Efficiency: The development of new production technologies and the active handling of waste from production are key aspects of sustainable manufacturing for silane coupling agents. silanecouplingagent.com This includes optimizing reaction conditions to improve yields and reduce energy consumption.
By focusing on these green chemistry principles, the production and application of this compound can become more environmentally and economically sustainable.
Design of Next-Generation Functional Materials Based on this compound Derivatives
The unique bifunctionality of this compound makes it an ideal building block for the design of next-generation functional materials. sinosil.com The vinyl group can be polymerized or functionalized through various organic reactions, while the triisopropoxysilyl group can form durable inorganic siloxane networks via hydrolysis and condensation.
Emerging Material Applications:
Advanced Composites and Coatings: As a coupling agent, this compound enhances the adhesion between inorganic fillers (like glass or silica) and organic polymer matrices. sinosil.com Future research will focus on tailoring the structure of such silanes to create composites with superior mechanical strength, thermal stability, and moisture resistance for demanding applications in the aerospace and automotive industries. thermofisher.com Noncovalent modification strategies using silane coupling agents are also being explored to enhance the corrosion resistance of epoxy coatings. acs.org
Functional Polymers: The polymerization of vinylalkoxysilanes can lead to a wide range of functional polymers. nanosoftpolymers.com These polymers can be designed to have specific properties, such as low surface energy, by incorporating different silyl (B83357) functional groups. drexel.edu The ability to form crosslinked networks upon exposure to moisture makes these materials suitable for applications in moisture-curing adhesives and sealants. sinosil.com
Hybrid Organic-Inorganic Materials: this compound is a key precursor for the synthesis of hybrid materials that combine the properties of both organic polymers and inorganic glasses. These materials are of interest for applications in scratch-resistant coatings, dental materials, and as precursors for ceramics.
"Next-Gen" Materials: The broader field of materials science is moving towards more sustainable and high-performance "next-gen" materials that are often bio-inspired or designed for a circular economy. materialinnovation.orgmaterialinnovation.org Derivatives of this compound could play a role in this space, for example, in the development of novel binders for sustainable composites or as surface modifiers for bio-based materials.
The ability to precisely control the structure and functionality of materials derived from this compound will be a key driver of innovation in this area.
Q & A
Q. What are the established synthetic routes for (Ethenyloxy)tri(propan-2-yl)silane, and how do reaction conditions influence yield?
The synthesis typically involves silylation of ethenyl alcohol derivatives with tri(propan-2-yl)silane precursors. A common method includes reacting vinyl alcohol with tri(propan-2-yl)chlorosilane under anhydrous conditions, using a base (e.g., triethylamine) to neutralize HCl byproducts. Reaction temperature (0–25°C) and solvent polarity (e.g., THF vs. dichloromethane) critically affect yield due to the sensitivity of silyl ether formation to moisture and steric hindrance . Purification via fractional distillation or column chromatography is recommended to achieve >95% purity.
Q. Which spectroscopic techniques are most reliable for characterizing the structure of this compound?
- NMR Spectroscopy : H NMR confirms the ethenyloxy group (δ 4.5–5.5 ppm for CH=CH-O) and isopropyl substituents (δ 1.0–1.2 ppm for Si-CH(CH)) .
- FT-IR : Peaks at ~1600 cm (C=C stretch) and ~1100 cm (Si-O-C) validate functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H] at m/z 132.1 (CHOSi) . X-ray crystallography (using SHELX programs ) is recommended for resolving steric effects in the solid state.
Advanced Research Questions
Q. How does the steric bulk of the tri(propan-2-yl)silyl group influence reactivity in cross-coupling or polymerization reactions?
The tri(propan-2-yl)silyl group introduces significant steric hindrance, slowing nucleophilic attacks at the silicon center but stabilizing intermediates in transition metal-catalyzed reactions. For example, in Pd-catalyzed couplings, bulky silyl groups reduce side reactions (e.g., protodesilylation) by shielding the silicon atom . Kinetic studies using DFT calculations or variable-temperature NMR can quantify steric effects .
Q. What experimental strategies resolve contradictions in reported catalytic efficiencies of silane-containing polymers derived from this compound?
Discrepancies often arise from variations in polymer molecular weight, crosslinking density, or silane hydrolysis rates. To address this:
- Use gel permeation chromatography (GPC) to standardize polymer molecular weight.
- Conduct accelerated aging tests (e.g., exposure to 60°C/95% RH) to compare hydrolysis resistance via FT-IR or Si NMR .
- Apply statistical design of experiments (DoE) to isolate variables (e.g., initiator concentration, solvent polarity) affecting catalytic performance .
Q. How can the hydrophobicity of this compound be leveraged in hybrid material coatings, and what analytical methods validate its efficacy?
The compound’s hydrophobic silyl group enhances moisture resistance in epoxy-silane nanocomposites. Methodological steps include:
- Contact angle measurements (>90° indicates hydrophobicity) to assess surface modification .
- Electrochemical impedance spectroscopy (EIS) to evaluate corrosion protection in coated metals .
- SEM/EDS to map silane distribution and detect voids in hybrid films .
Methodological Challenges
Q. What are the pitfalls in quantifying silane retention in polymer matrices, and how can they be mitigated?
Common issues include silane migration during processing and hydrolysis during storage. Solutions:
Q. How to optimize the regioselectivity of this compound in ring-opening metathesis polymerization (ROMP)?
Selectivity depends on the catalyst (e.g., Grubbs 3rd gen. vs. Hoveyda-type) and monomer structure. Strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
